molecular formula C14H26O B14686691 2,12-Dimethylcyclododecan-1-one CAS No. 32399-58-9

2,12-Dimethylcyclododecan-1-one

Cat. No.: B14686691
CAS No.: 32399-58-9
M. Wt: 210.36 g/mol
InChI Key: ZVQNMDFGLFPHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,12-Dimethylcyclododecan-1-one is a cyclic ketone with a twelve-membered carbon ring structure. This compound is characterized by the presence of two methyl groups attached to the 2nd and 12th carbon atoms, and a ketone functional group at the 1st carbon atom. It is a member of the cycloalkane family, which are cyclic hydrocarbons with single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,12-Dimethylcyclododecan-1-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of a suitable linear precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the twelve-membered ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2,12-Dimethylcyclododecan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Halogenated cyclododecanones.

Scientific Research Applications

2,12-Dimethylcyclododecan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,12-Dimethylcyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,12-Dimethylcyclododecan-1-one can be compared with other cycloalkanes and cyclic ketones:

    Cyclododecanone: Similar in structure but lacks the methyl groups at the 2nd and 12th positions.

    Cyclohexanone: A smaller ring structure with different chemical properties.

    Cyclopentanone: An even smaller ring structure with distinct reactivity.

The presence of the methyl groups in this compound imparts unique steric and electronic properties, making it distinct from other cycloalkanes and cyclic ketones.

Properties

CAS No.

32399-58-9

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2,12-dimethylcyclododecan-1-one

InChI

InChI=1S/C14H26O/c1-12-10-8-6-4-3-5-7-9-11-13(2)14(12)15/h12-13H,3-11H2,1-2H3

InChI Key

ZVQNMDFGLFPHQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCCC(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.